3-(Methylsulfanyl)cyclopentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)cyclopentane-1-thiol is an organic compound with the molecular formula C6H12S2. It is a sulfur-containing cyclic thiol, characterized by the presence of a thiol group (-SH) attached to a cyclopentane ring substituted with a methylsulfanyl group (-SCH3).
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Methylsulfanyl)cyclopentane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclopentyl halides with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the reaction of cyclopentyl halides with sodium hydrosulfide, which directly introduces the thiol group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The use of thiourea as a nucleophile is preferred due to its efficiency and cost-effectiveness. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)cyclopentane-1-thiol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding sulfide or thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions:
Reduction: Zinc and hydrochloric acid for reducing disulfides back to thiols.
Substitution: Alkyl halides for forming thioethers.
Major Products:
Disulfides: Formed through mild oxidation.
Sulfonic Acids: Formed through strong oxidation.
Thioethers: Formed through nucleophilic substitution.
Scientific Research Applications
3-(Methylsulfanyl)cyclopentane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)cyclopentane-1-thiol primarily involves its thiol group, which can undergo redox reactions. The thiol group can donate electrons, acting as a reducing agent, or accept electrons, acting as an oxidizing agent. This redox activity is crucial in its antioxidant properties, where it can neutralize free radicals and prevent oxidative damage . The molecular targets and pathways involved include interactions with reactive oxygen species and other free radicals .
Comparison with Similar Compounds
Cyclopentanethiol: Similar structure but lacks the methylsulfanyl group.
Methanethiol: Contains a thiol group but lacks the cyclopentane ring.
Thioethers: Compounds with sulfur atoms bonded to two alkyl or aryl groups.
Uniqueness: 3-(Methylsulfanyl)cyclopentane-1-thiol is unique due to the presence of both a cyclic structure and a methylsulfanyl group, which imparts distinct chemical properties.
Properties
Molecular Formula |
C6H12S2 |
---|---|
Molecular Weight |
148.3 g/mol |
IUPAC Name |
3-methylsulfanylcyclopentane-1-thiol |
InChI |
InChI=1S/C6H12S2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3 |
InChI Key |
HXZBBLCLKUIDFH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCC(C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.